3-(1-Amino-2-phenylethyl)-4-(benzyloxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Amino-2-phenylethyl)-4-(benzyloxy)benzonitrile is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-phenylethyl)-4-(benzyloxy)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the benzyloxy group: This can be achieved by reacting 4-hydroxybenzonitrile with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the amino group: The next step involves the formation of the 1-amino-2-phenylethyl group. This can be done through a reductive amination reaction using phenylacetaldehyde and ammonia in the presence of a reducing agent like sodium cyanoborohydride.
Coupling of intermediates: The final step involves coupling the intermediates formed in the previous steps under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Amino-2-phenylethyl)-4-(benzyloxy)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-Amino-2-phenylethyl)-4-(benzyloxy)benzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or liquid crystals.
Wirkmechanismus
The mechanism of action of 3-(1-Amino-2-phenylethyl)-4-(benzyloxy)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1-Amino-2-phenylethyl)-4-hydroxybenzonitrile
- 3-(1-Amino-2-phenylethyl)-4-methoxybenzonitrile
- 3-(1-Amino-2-phenylethyl)-4-ethoxybenzonitrile
Uniqueness
3-(1-Amino-2-phenylethyl)-4-(benzyloxy)benzonitrile is unique due to the presence of the benzyloxy group, which can impart specific chemical and physical properties. This makes it distinct from other similar compounds that may have different substituents on the benzonitrile core.
Eigenschaften
CAS-Nummer |
651045-16-8 |
---|---|
Molekularformel |
C22H20N2O |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
3-(1-amino-2-phenylethyl)-4-phenylmethoxybenzonitrile |
InChI |
InChI=1S/C22H20N2O/c23-15-19-11-12-22(25-16-18-9-5-2-6-10-18)20(13-19)21(24)14-17-7-3-1-4-8-17/h1-13,21H,14,16,24H2 |
InChI-Schlüssel |
OIRZZZCJOFGDKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C2=C(C=CC(=C2)C#N)OCC3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.